
MK-6884
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MK-6884 es un compuesto que actúa como un modulador alostérico positivo del receptor muscarínico M4 de acetilcolinaEl compuesto se puede marcar radiactivamente con carbono-11, lo que lo hace útil como agente de imagenología de tomografía por emisión de positrones .
Métodos De Preparación
La síntesis de MK-6884 implica varios pasos, comenzando con la preparación de una estructura central relacionada con la piridinaEl compuesto se puede marcar radiactivamente de forma conveniente con carbono-11 para fines de imagenología .
Análisis De Reacciones Químicas
MK-6884 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales en el compuesto.
Sustitución: Las reacciones de sustitución son comunes, donde se introducen diferentes sustituyentes para mejorar la afinidad de unión y la selectividad. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. .
Aplicaciones Científicas De Investigación
MK-6884 tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la afinidad de unión y la selectividad de los moduladores alostéricos positivos para el receptor muscarínico M4 de acetilcolina.
Biología: El compuesto se utiliza para investigar el papel de los receptores muscarínicos M4 de acetilcolina en varios procesos biológicos.
Medicina: Se estudia this compound por sus posibles aplicaciones terapéuticas en enfermedades neurodegenerativas, particularmente la enfermedad de Alzheimer. Se utiliza como un agente de imagenología de tomografía por emisión de positrones para estudiar la ocupación y distribución del receptor en el cerebro.
Industria: El compuesto se utiliza en el desarrollo de nuevos agentes de imagenología y fármacos terapéuticos dirigidos al receptor muscarínico M4 de acetilcolina .
Mecanismo De Acción
MK-6884 ejerce sus efectos al unirse a un sitio alostérico en el receptor muscarínico M4 de acetilcolina. Esta unión mejora la respuesta del receptor a su ligando natural, la acetilcolina. La alta afinidad del compuesto por el receptor M4 lo convierte en una herramienta valiosa para estudiar el papel del receptor en las enfermedades neurodegenerativas. Los objetivos moleculares y las vías involucradas incluyen la modulación de la señalización de acetilcolina y la regulación de varios efectos posteriores asociados con el receptor M4 .
Comparación Con Compuestos Similares
MK-6884 es único en su alta afinidad y selectividad por el receptor muscarínico M4 de acetilcolina. Los compuestos similares incluyen otros moduladores alostéricos positivos del receptor M4, como:
Compuesto 1: Un compuesto relacionado con un grupo de cola diferente que afecta su afinidad de unión.
Compuesto 2: Un compuesto con un grupo ciclopentil que mejora la afinidad de unión en comparación con this compound.
Compuesto 3:
Propiedades
Número CAS |
2102194-04-5 |
|---|---|
Fórmula molecular |
C25H25N5O |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(2-methyl-3-oxo-1H-isoindol-5-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C25H25N5O/c1-25(9-3-4-10-25)16-30-15-19(13-27-30)21-8-7-20(12-26)28-23(21)17-5-6-18-14-29(2)24(31)22(18)11-17/h5-8,11,13,15H,3-4,9-10,14,16H2,1-2H3 |
Clave InChI |
PREPVVXBTJBVOZ-UHFFFAOYSA-N |
SMILES |
N#CC1=NC(C2=CC3=C(CN(C)C3=O)C=C2)=C(C4=CN(CC5(C)CCCC5)N=C4)C=C1 |
SMILES canónico |
CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)C)C=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MK-6884; MK6884; MK 6884 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


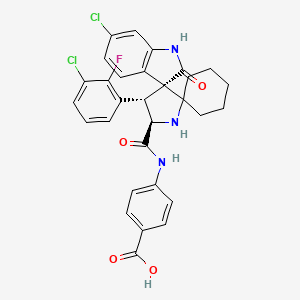
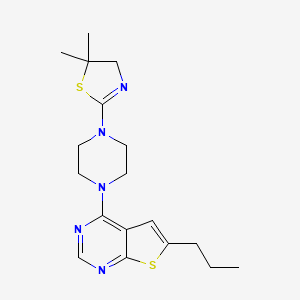
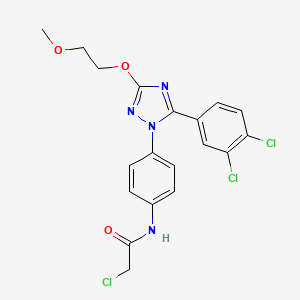
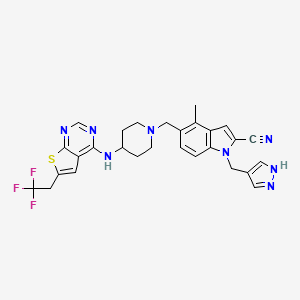
![6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B609027.png)
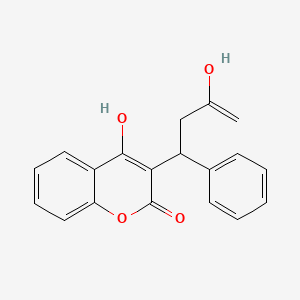
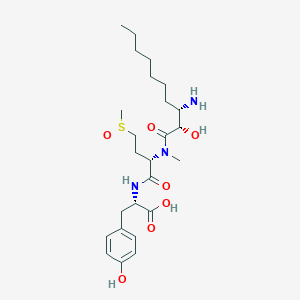
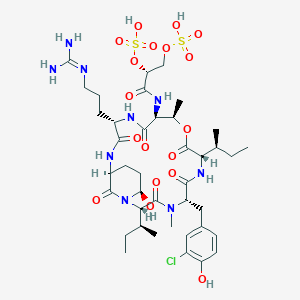
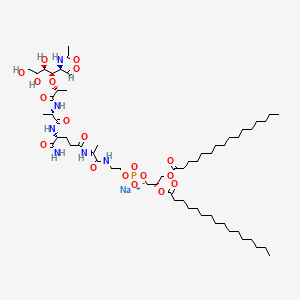
![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)
